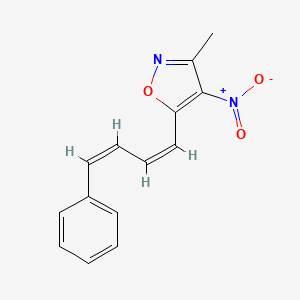
4,5-diphenyl-6-(2-phenylvinyl)-3,4-dihydro-2(1H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-diphenyl-6-(2-phenylvinyl)-3,4-dihydro-2(1H)-pyrimidinone, commonly known as DPPV, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DPPV has been extensively studied for its various biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Wirkmechanismus
The mechanism of action of DPPV is not fully understood. However, studies have shown that DPPV induces cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity. DPPV has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
DPPV has been shown to have several biochemical and physiological effects. Studies have shown that DPPV inhibits the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which play a role in cancer progression and inflammation. DPPV has also been shown to decrease the expression of genes involved in inflammation and cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DPPV in lab experiments is its ability to inhibit the activity of enzymes involved in cancer progression and inflammation. However, one limitation of using DPPV in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of DPPV. One potential direction is the development of DPPV analogs with improved solubility and bioavailability. Another direction is the investigation of the potential use of DPPV in combination with other anticancer or anti-inflammatory agents. Additionally, further studies are needed to fully understand the mechanism of action of DPPV and its potential therapeutic applications.
Synthesemethoden
DPPV can be synthesized through several methods, including the Biginelli reaction, a three-component reaction between an aldehyde, a β-ketoester, and urea. The reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and a solvent, such as ethanol. Other methods of synthesis include the use of microwave irradiation and ultrasound-assisted synthesis.
Wissenschaftliche Forschungsanwendungen
DPPV has been extensively studied for its potential therapeutic applications. Several studies have shown that DPPV exhibits anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. DPPV has also been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
4,5-diphenyl-6-[(E)-2-phenylethenyl]-3,4-dihydro-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O/c27-24-25-21(17-16-18-10-4-1-5-11-18)22(19-12-6-2-7-13-19)23(26-24)20-14-8-3-9-15-20/h1-17,23H,(H2,25,26,27)/b17-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOERGNCORYZWAF-WUKNDPDISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C(C(NC(=O)N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=C(C(NC(=O)N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(methylsulfonyl)-4-piperidinyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5349814.png)
![(3aS*,6aR*)-3-(3-morpholin-4-ylpropyl)-5-(pyridin-3-ylcarbonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5349815.png)
![N-(2-hydroxyethyl)-2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B5349827.png)

![7-[(6-isopropyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5349847.png)
![2-(1H-benzimidazol-1-yl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5349859.png)
![2-(4-fluorophenoxy)-N-[3-(1H-tetrazol-5-yl)phenyl]propanamide](/img/structure/B5349865.png)
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5349873.png)
![4-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5349881.png)
![N'-{[5-(dimethylamino)-2-furyl]methylene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5349884.png)
![(1R*,2R*,6S*,7S*)-4-[(1-methyl-1H-imidazol-2-yl)methyl]-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5349898.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-(3-hydroxyisoxazol-5-yl)propanamide](/img/structure/B5349910.png)
![4-[4-(dimethylamino)-3-nitrobenzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B5349913.png)
![1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5349918.png)